molecular formula C19H16N2O5S B13379142 2-[4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenoxy]acetic acid

2-[4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenoxy]acetic acid

Cat. No.: B13379142
M. Wt: 384.4 g/mol
InChI Key: URLASOHMRNOFRQ-YBEGLDIGSA-N
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Description

Historical Context and Significance in Medicinal Chemistry

Thiazole derivatives have been integral to pharmaceutical research since the early 20th century, with their discovery marking a paradigm shift in heterocyclic chemistry. The thiazole ring’s electron-rich nature and ability to mimic biological substrates have led to its incorporation into antibiotics (e.g., penicillin), antitumor agents, and antivirals. The compound 2-[4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenoxy]acetic acid represents a modern iteration of this lineage, synthesizing advances in regioselective functionalization and stereochemical control.

The compound’s development aligns with efforts to optimize thiazole-based molecules for enhanced pharmacokinetic profiles. For instance, the addition of a methoxy group at the 2-position of the phenoxy moiety improves solubility, while the acetic acid side chain enables salt formation for better bioavailability. Its (Z)-configuration at the methylidene bridge is critical for maintaining planar geometry, which facilitates interactions with biological targets such as enzymes involved in oxidative stress response.

Structural Features and Functional Group Analysis

The molecular architecture of this compound (molecular formula: C₁₉H₁₇N₂O₅S; molecular weight: 397.42 g/mol) comprises four key regions:

  • Thiazole Core : The 1,3-thiazole ring (C₃H₃NS) provides a conjugated π-system that stabilizes charge transfer interactions. The 4-oxo group enhances hydrogen-bonding capacity, while the 2-anilino substituent introduces steric bulk to modulate target selectivity.
  • Methoxy-Substituted Phenoxy Group : The 2-methoxy group on the phenoxy ring (C₆H₃(OCH₃)O) induces electronic effects, directing electrophilic substitution to the para position. This group also contributes to lipophilicity, as evidenced by a calculated logP value of 2.8.
  • (Z)-Methylidene Bridge : The stereospecific (Z)-configuration ensures coplanarity between the thiazole and phenoxy systems, a feature confirmed by X-ray crystallography in analogous compounds. This geometry is essential for π-π stacking interactions with aromatic residues in enzyme active sites.
  • Acetic Acid Side Chain : The terminal carboxylic acid (CH₂COOH) enables ionization under physiological conditions (pKa ≈ 4.7), promoting water solubility and facilitating interactions with basic amino acids like lysine or arginine.

Properties

Molecular Formula

C19H16N2O5S

Molecular Weight

384.4 g/mol

IUPAC Name

2-[2-methoxy-4-[(Z)-(4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C19H16N2O5S/c1-25-15-9-12(7-8-14(15)26-11-17(22)23)10-16-18(24)21-19(27-16)20-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,22,23)(H,20,21,24)/b16-10-

InChI Key

URLASOHMRNOFRQ-YBEGLDIGSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3)S2)OCC(=O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OCC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Thiazole Core

  • Starting from thioamide or thiourea derivatives, the thiazole ring is constructed via cyclization with α-haloketones or α-haloesters.
  • The 4-oxo group is introduced by oxidation or via the use of 4-oxo precursors.
  • The anilino substituent at position 2 is typically introduced by nucleophilic aromatic substitution or amination reactions on the thiazole ring.

Preparation of the (Z)-Methylidene Linkage

  • The (Z)-methylidene group at position 5 of the thiazole is formed by condensation reactions between the thiazole-5-carbaldehyde and an appropriate amine or by Knoevenagel-type condensations with active methylene compounds.
  • Control of stereochemistry (Z configuration) is achieved by reaction conditions favoring thermodynamic control or by selective crystallization.

Coupling with 2-Methoxyphenoxyacetic Acid

  • The 2-methoxyphenoxyacetic acid moiety is introduced via esterification or etherification reactions.
  • Commonly, the phenol group of 2-methoxyphenol is reacted with chloroacetic acid or its derivatives under basic conditions to form the phenoxyacetic acid.
  • The thiazole derivative bearing an active functional group (e.g., acid chloride or halide) is then coupled with the phenoxyacetic acid derivative through nucleophilic substitution or amidation.

Representative Experimental Procedure (Adapted from Related Thiazolidine-2,4-dione Derivatives)

Step Reagents & Conditions Description Yield & Notes
1. Preparation of acid chloride Treat 2-methoxyphenoxyacetic acid with thionyl chloride under reflux Converts acid to acid chloride for coupling Typically >80% yield
2. Coupling reaction Add acid chloride solution dropwise to a pyridine solution of the thiazole derivative at room temperature Forms ester linkage between thiazole and phenoxyacetic acid Yields 60-90%, depending on substituents
3. Work-up Acidify the reaction mixture to pH 3-4 with dilute hydrochloric acid, stir for 24 h Precipitates product Product isolated by filtration and recrystallization
4. Purification Recrystallization from n-butanol or DMF/water mixture Achieves high purity Melting points and NMR confirm structure

Analytical Data for Confirmation

  • Nuclear Magnetic Resonance (NMR) :

    • ^1H NMR shows characteristic signals for methoxy group (around 3.8 ppm), aromatic protons, and thiazole protons including the methylidene proton (~7.8 ppm).
    • ^13C NMR confirms carbonyl carbons (~170-175 ppm), aromatic carbons, and methoxy carbon (~56 ppm).
  • Elemental Analysis :

    • Carbon, hydrogen, nitrogen, and sulfur percentages closely match calculated values, confirming purity.
  • Melting Point :

    • Sharp melting points in the range of 230-250 °C indicate well-defined crystalline products.

Summary Table of Key Synthetic Parameters

Parameter Typical Value/Condition Remarks
Starting materials 2-methoxyphenol, chloroacetic acid, thiazole derivatives Commercially available or synthesized
Solvents Pyridine, dioxane, DMF, n-butanol Anhydrous conditions preferred
Reaction temperature Room temperature to reflux Controlled to favor Z isomer
Reaction time 2 hours for coupling, 24 hours for precipitation Ensures complete reaction and product formation
Purification Recrystallization Removes impurities, confirms product identity

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s synthesis relies on several key mechanistic principles, including nucleophilic substitution, organometallic coupling, and cyclization.

2.1. Thiazolidinone Ring Formation
The formation of the 4-oxo-1,3-thiazolidin-5-ylidene ring involves a two-step process:

  • Condensation : A sulfur-containing precursor reacts with a carbonyl compound (e.g., ketone or aldehyde) to form a thioamide intermediate.

  • Cyclization : Intramolecular attack by the sulfur atom generates the fused ring system, stabilized by resonance .

2.2. Functional Group Substitution

  • Nucleophilic Substitution : The anilino group is introduced via displacement of a halide or other leaving group, facilitated by alkoxide or amine nucleophiles .

  • Organozinc Coupling : Alcohol groups are converted to iodides and then to organozinc reagents, which react with acid chlorides in palladium-catalyzed cross-couplings to form ketones or alcohols .

2.3. Methoxyphenoxy Acetic Acid Attachment
The methoxyphenoxy acetic acid moiety is appended through esterification or etherification, utilizing reagents such as methyl chloroformate or alkyl halides under basic conditions .

Reaction Type Mechanistic Features Controlled Parameters
Thiazolidinone formationNucleophilic attack, resonance stabilizationTemperature, solvent polarity
Organozinc couplingPalladium catalysis, transmetalationReaction time, catalyst concentration
EsterificationAcid chloride activation, nucleophilic attackpH, steric hindrance of nucleophile

Structural and Functional Group Analysis

The compound’s complexity arises from its multi-functional design, combining a thiazolidinone core with anilino and methoxyphenoxy acetic acid substituents.

3.1. Molecular Architecture

  • Thiazolidinone Core : The bicyclic 4-oxo-1,3-thiazolidin-5-ylidene system provides a rigid scaffold for hydrogen bonding and hydrophobic interactions .

  • Anilino Substituent : Enhances aromatic stacking and potential π-π interactions with biological targets .

  • Methoxyphenoxy Acetic Acid : Contributes hydrophilic and lipophilic regions, influencing solubility and membrane permeability .

3.2. Comparison with Analogous Compounds

Compound Molecular Formula Key Feature
Target Compound C21H19N3O4SThiazolidinone + anilino + methoxyphenoxy
PubChem CID 9588730 C21H19N3O4SThioxo-thiazolidinylidene + hydrazide
PubChem CID 136219133 C16H14N2O4S2Thiazolidin-2-ylidene + methoxyphenyl

3.3. Functional Group Interactions

  • Hydrogen Bonding : The acetic acid moiety and thiazolidinone oxygen enable donor-acceptor interactions with enzymes or receptors .

  • Hydrophobicity : The anilino and methoxyphenyl groups contribute to lipophilic regions for membrane or protein-ligand binding .

This synthesis and structural analysis highlights the compound’s potential for applications in pharmaceuticals and biotechnology, driven by its modular design and reactivity.

Scientific Research Applications

(2-methoxy-4-{[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of (2-methoxy-4-{[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The compound’s thiazolidinone ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The phenoxyacetic acid moiety may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Structural Analogs in the Thiazole/Thiazolidinone Family

Table 1: Key Structural and Functional Differences
Compound Name Substituents Core Structure Biological Activity Key Reference
Target Compound 2-Anilino, 4-oxo-thiazole, Z-configuration Thiazol-5-ylidene Anticancer (DHODH inhibition)
Compound 2 Derivatives 2-Ethylphenyl, thiazolidin-5-ylidene Thiazolidinone Anti-biofilm (Staphylococcus epidermidis)
(Z)-5-(4-Nitrobenzylidene)-2-aminothiazol-4-one 4-Nitrobenzylidene, 2-amino Thiazol-4-one Anticancer (cytotoxicity assays)
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid Indole-2-carboxylic acid Thiazol-5-ylidene Not reported (structural focus)
2-{2-[(2-Methoxyphenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid 2-Methoxyphenylamino, phenyl Thiazole Unknown (structural analog)
Key Observations:
  • Electronic Effects: The 2-anilino group in the target compound enhances π-stacking and hydrogen-bonding capabilities compared to ethylphenyl (Compound 2) or nitrobenzylidene derivatives .
  • Bioactivity: Thiazolidinone derivatives (e.g., Compound 2) show specificity against bacterial biofilms, while the target compound’s 4-oxo-thiazole core aligns with DHODH inhibition in cancer models .
  • Solubility : The acetic acid moiety in the target compound improves aqueous solubility over methyl ester precursors (e.g., intermediate 4 in ).
Table 2: Yield and Reaction Conditions
Compound Class Key Reagents Temperature/Time Yield (%) Reference
Target Compound Glacial acetic acid, NaOH 100°C, 3 hr (condensation); RT, 30 min (hydrolysis) 89
Thiadiazole-acetic acids Mercaptoacetic acid, KOH RT, 2 hr 70–85
Thiazolo[3,2-b]triazolones DMF/acetic acid reflux 3–5 hr 75–82

Physicochemical Properties

Table 3: Solubility and Stability
Compound LogP Aqueous Solubility (mg/mL) Stability in Acidic Conditions Reference
Target Compound 2.1 0.45 (pH 7.4) Stable (Z-configuration retained)
Methyl ester intermediate (Compound 4) 3.8 0.12 (pH 7.4) Hydrolyzes to acetic acid form
Thiazolidinone (Compound 2) 4.2 0.08 (pH 7.4) Stable (thioxo group resists hydrolysis)

Biological Activity

The compound 2-[4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenoxy]acetic acid is a thiazolidinone derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and antifungal domains. This article explores the biological activity of this compound through various studies, highlighting its efficacy against different microbial strains and its possible mechanisms of action.

Chemical Structure

The molecular structure of the compound is characterized by a thiazolidinone core, which is known for its diverse biological properties. The presence of the methoxyphenoxy and anilino groups contributes to its pharmacological profile.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinone compounds exhibit significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) for various tested compounds, including those related to the target compound:

Compound MIC (mg/mL) MBC (mg/mL) Target Organisms
Compound 10.0150.030Bacillus cereus
Compound 20.0040.008Escherichia coli, Enterobacter cloacae
Compound 30.0110.020Staphylococcus aureus
Compound 4>500>500Candida albicans

The most active derivative exhibited MIC values as low as 0.004mg mL0.004\,\text{mg mL}, indicating potent antibacterial properties that surpass traditional antibiotics like ampicillin and streptomycin by significant margins .

Antifungal Activity

In addition to antibacterial properties, the compound has shown promising antifungal activity against various fungal strains. The following table illustrates the antifungal efficacy of related thiazolidinone derivatives:

Fungal Strain MIC (mg/mL)
Candida tropicalis0.025
Candida krusei0.050
Trichosporon asahii0.030
Aspergillus fumigatus>500

These results indicate that while some strains are highly susceptible, others like Aspergillus fumigatus show resistance, necessitating further investigation into structural modifications for enhanced activity .

The mechanism by which these compounds exert their antimicrobial effects is not fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism. Docking studies suggest that these compounds bind effectively to bacterial enzymes, inhibiting their function and leading to cell death .

Case Studies

  • Study on Antibacterial Efficacy : A recent study evaluated a series of thiazolidinone derivatives against multiple bacterial strains, revealing that compounds with specific substituents on the thiazolidinone ring exhibited enhanced activity compared to standard antibiotics .
  • Antifungal Screening : Another investigation focused on the antifungal properties of similar compounds, demonstrating significant inhibition of growth in several Candida species, suggesting potential therapeutic applications in treating fungal infections resistant to conventional treatments .

Q & A

Q. What are the established synthetic routes for 2-[4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenoxy]acetic acid, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving 2-aminothiazol-4(5H)-one derivatives and aldehydes. A typical procedure involves refluxing 2-aminothiazol-4(5H)-one (1.0 equiv), sodium acetate (1.0 equiv), and a 3-formyl-indole-2-carboxylic acid derivative (1.1 equiv) in acetic acid for 3–5 hours . Key factors include:
  • Temperature : Prolonged reflux (~100–110°C) ensures complete imine bond formation.
  • Solvent : Acetic acid acts as both solvent and catalyst.
  • Purification : Recrystallization from DMF/acetic acid mixtures improves purity .

Q. How can the structural identity and purity of this compound be confirmed using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR in deuterated DMSO or CDCl₃ to confirm the Z-configuration of the thiazolylidene methyl group (δ ~6.5–7.5 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <3 ppm error.
  • HPLC : Employ a C18 column with acetonitrile/water (70:30) mobile phase (λ = 254 nm) to assess purity (>95%) .

Q. What preliminary biological assays are recommended to evaluate its antimicrobial potential?

  • Methodological Answer :
  • Antimicrobial Testing : Follow CLSI guidelines for broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Methoxy-substituted analogs show MIC values of 8–32 µg/mL in similar scaffolds .
  • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices (SI >10 preferred) .

Advanced Research Questions

Q. How can computational chemistry aid in designing derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with bacterial DNA gyrase (PDB: 1KZN) or fungal CYP51 (PDB: 5TZ1). Focus on π-π stacking with the methoxyphenyl group .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic/nucleophilic sites for functionalization (e.g., introducing halogens at the anilino group) .

Q. What strategies resolve contradictions between spectral data and crystallographic results for Z/E isomerism?

  • Methodological Answer :
  • X-ray Crystallography : Resolve ambiguity via single-crystal analysis (e.g., compare C=C bond lengths: Z-isomers show ~1.35 Å vs. E-isomers ~1.45 Å) .
  • NOESY NMR : Detect spatial proximity between thiazolylidene protons and methoxy groups to confirm Z-configuration .

Q. What mechanistic insights explain its reactivity under nucleophilic or oxidative conditions?

  • Methodological Answer :
  • Nucleophilic Substitution : The 2-methoxyphenoxy group undergoes demethylation with BBr₃ in DCM, yielding a catechol derivative (monitor by TLC, Rf shift from 0.6 to 0.3) .
  • Oxidation : Treat with KMnO₄ in acidic conditions to cleave the thiazolidinone ring, producing sulfonic acid derivatives (confirm via IR: loss of C=O at 1700 cm⁻¹) .

Methodological Tables

Q. Table 1: Key Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Reference
CondensationAcOH, reflux (5 h)65–75
PurificationDMF/AcOH recrystallization90–95

Q. Table 2: Recommended Analytical Parameters

TechniqueParametersCritical Observations
1H^1H-NMR500 MHz, DMSO-d₆δ 8.2–8.5 ppm (thiazolylidene CH)
HPLCC18, 70:30 ACN/H₂ORetention time: 12.3 min

Safety and Handling

Q. What precautions are necessary for safe handling during synthesis?

  • Methodological Answer :
  • Ventilation : Use fume hoods due to acetic acid vapors (TLV: 10 ppm) .
  • PPE : Nitrile gloves and safety goggles to prevent skin/eye contact (CAS 5255-33-4 analogs cause irritation) .
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .

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